

A Technical Guide to the Structural and Physicochemical Properties of 2,3-Dihydroxyterephthalaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydroxyterephthalaldehyde

Cat. No.: B2954148

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Abstract

2,3-Dihydroxyterephthalaldehyde is a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. Its unique arrangement of hydroxyl and aldehyde functional groups on a benzene ring allows for diverse chemical modifications and applications, including the synthesis of novel therapeutic agents and advanced porous materials. This guide provides a comprehensive analysis of its structural features, physicochemical properties, and potential applications, with a focus on providing a robust framework for its use in research and development. While an experimental single-crystal X-ray structure has yet to be reported, this guide offers an in-depth computational analysis to elucidate its key structural and electronic characteristics.

Introduction: The Significance of 2,3-Dihydroxyterephthalaldehyde

Aromatic dialdehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules and materials. Among these, **2,3-Dihydroxyterephthalaldehyde** (DHTP) holds particular interest due to the presence of ortho-dihydroxy and para-dialdehyde functionalities. This specific substitution pattern imparts unique electronic and chelating properties, making it a valuable intermediate in several fields.

In the realm of drug development, the catechol (1,2-dihydroxybenzene) moiety is a well-known structural alert, often associated with both therapeutic efficacy and potential metabolic liabilities. Understanding the precise three-dimensional structure and electronic landscape of DHTP is therefore crucial for designing novel drug candidates with optimized activity and safety profiles. Furthermore, the symmetrical nature of the molecule and the reactive aldehyde groups make it an ideal linker for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and separation technologies.

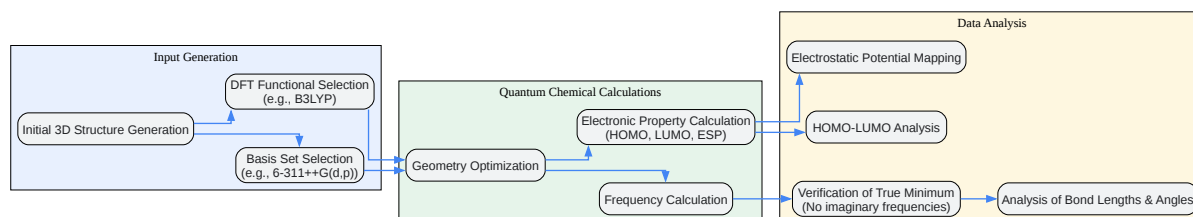
This technical guide aims to provide a detailed understanding of DHTP, focusing on its structural analysis, synthesis, and potential applications to empower researchers in their scientific endeavors.

Structural Analysis: A Computational Approach in the Absence of Experimental Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that the single-crystal X-ray structure of **2,3-Dihydroxyterephthalaldehyde** has not been reported to date.^[1] In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful and reliable alternative for elucidating the structural and electronic properties of molecules.

In Silico Structural Elucidation Workflow

A computational analysis of DHTP can be performed using a standard quantum chemistry software package. The following workflow provides a robust methodology for obtaining accurate structural and electronic data.



Predicted Electrostatic Potential Map of 2,3-Dihydroxyterephthalaldehyde

Electron-Rich Regions (Negative ESP)

- Carbonyl Oxygens
- Hydroxyl Oxygens

Electron-Poor Regions (Positive ESP)

- Hydroxyl Protons
- Aldehydic Protons



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References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Structural and Physicochemical Properties of 2,3-Dihydroxyterephthalaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2954148#crystal-structure-analysis-of-2-3-dihydroxyterephthalaldehyde>]

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